1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt

Description

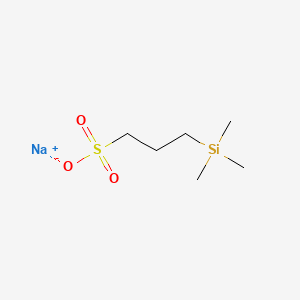

1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt (CAS 2039-96-5), commonly abbreviated as DSS (but referred to here by its full IUPAC name per requirements), is a sodium sulfonate derivative with the molecular formula C₆H₁₅NaO₃SSi and a molecular weight of 218.32 g/mol . Structurally, it features a trimethylsilyl (-Si(CH₃)₃) group attached to the third carbon of a propanesulfonic acid backbone, stabilized by a sodium counterion.

Properties

CAS No. |

2039-96-5 |

|---|---|

Molecular Formula |

C6H16NaO3SSi |

Molecular Weight |

219.33 g/mol |

IUPAC Name |

sodium;3-trimethylsilylpropane-1-sulfonate |

InChI |

InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9); |

InChI Key |

QLIVWVYKSOCMTN-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C[Si](C)(C)CCCS(=O)(=O)O.[Na] |

Other CAS No. |

2039-96-5 |

Synonyms |

2,2-dimethyl-2-silapentane-5-sulfonate 2,2-dimethyl-2-silapentane-5-sulfonate, sodium salt 3-(trimethylsilyl)-1-propane sulfonate 3-(trimethylsilyl)propane sulfonic acid 3-(trimethylsilyl)propanesulfonic acid 4,4-dimethyl-4-silapentane-1-sulfonic acid sodium 4,4-dimethyl-4-silapentane-2-sulfonate |

Origin of Product |

United States |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of peptides, proteins, and nucleic acids. The compound’s sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, influencing their structure and function. Additionally, the trimethylsilyl group can interact with hydrophobic regions of biomolecules, further affecting their biochemical properties.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their activity, impacting downstream signaling pathways. For example, its presence in the cellular environment can alter the phosphorylation status of key signaling proteins, thereby modulating gene expression and metabolic processes. These effects can vary depending on the concentration and duration of exposure to the compound.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the sulfonic acid group can form ionic bonds with active site residues of enzymes, potentially inhibiting their catalytic function. Additionally, the trimethylsilyl group can interact with hydrophobic pockets in proteins, stabilizing or destabilizing their structure. These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. These dosage effects are critical for understanding the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of sulfonate-utilizing enzymes, affecting the breakdown and synthesis of sulfonate-containing metabolites. These interactions can lead to changes in the overall metabolic profile of cells and tissues, highlighting the compound’s role in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as concentration, exposure time, and the presence of other biomolecules. Understanding the transport and distribution of the compound is essential for elucidating its biochemical effects and optimizing its use in research and applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications or targeting signals. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules

Biological Activity

1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt, commonly referred to as DSS (3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt), is a sulfonic acid derivative frequently employed in biochemical and analytical chemistry. This compound is particularly noted for its role as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and as a silylating agent. This article delves into its biological activity, safety profile, and its applications in various research contexts.

- Molecular Formula : C₆H₁₆O₃SSi

- Molar Mass : 218.32 g/mol

- CAS Number : 2039-96-5

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water; slightly soluble in organic solvents like chloroform and methanol.

DSS acts primarily as a stabilizing agent for proteins and enzymes in biochemical assays. Its trimethylsilyl group enhances the solubility and stability of biomolecules, making it valuable in various analytical techniques. The compound is also utilized in reductive methylation processes, which are crucial for studying protein interactions and modifications .

Toxicity and Safety Profile

The toxicity of DSS has been evaluated through several studies. It has not been classified as harmful by ingestion due to the absence of corroborating animal or human evidence indicating significant toxicity. However, inhalation of dust may cause respiratory irritation, and prolonged exposure can lead to lung damage . The following table summarizes its hazard ratings:

| Hazard Type | Rating |

|---|---|

| Flammability | Low |

| Toxicity | Low |

| Body Contact | Low |

| Reactivity | Moderate |

| Chronic Effects | Moderate |

Case Studies and Research Findings

- NMR Applications : DSS is widely used as an internal standard in NMR spectroscopy due to its unique chemical shifts that allow for accurate quantification of metabolites in complex mixtures. A study demonstrated the effectiveness of DSS in quantifying various metabolites from food samples using NMR techniques .

- Protein Stabilization : Research has shown that DSS can stabilize protein conformations during NMR analysis, thereby improving the resolution of spectral data. This property is particularly beneficial when analyzing proteins with complex structures or dynamic behaviors .

- Biochemical Assays : In a comparative study on reductive methylation techniques, DSS was used to improve the accuracy of protein quantification methods by serving as a reliable reference point for absorbance measurements .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the primary applications of sodium 3-(trimethylsilyl)-1-propanesulfonate is as an internal standard in NMR spectroscopy. Its major resonance occurs at 0.00 ppm relative to trimethylsilane, allowing for accurate chemical shift measurements in aqueous solutions.

- Experimental Procedure : A small amount of the compound is added to the sample solution prior to NMR analysis. The resulting spectra are compared against the reference signal from the sodium salt.

- Outcomes : This application enhances the reliability of chemical shift data, which is crucial for identifying and characterizing various compounds in complex mixtures .

Biochemical Research

Sodium 3-(trimethylsilyl)-1-propanesulfonate plays a significant role in biochemical assays and studies due to its stability and solubility in water. It is used as a reagent in the synthesis of peptides and proteins and has been shown to influence cellular processes.

- Cellular Effects : This compound can modulate cell signaling pathways and gene expression by interacting with cellular proteins, thus impacting metabolic processes .

Synthetic Organic Chemistry

In synthetic organic chemistry, sodium 3-(trimethylsilyl)-1-propanesulfonate acts as a silylating agent , facilitating various reactions such as the ring-opening polymerization of cyclic amines.

- Catalytic Role : It aids in forming polyamine blocks, which are essential in creating polymers with specific properties .

Case Study 1: NMR Spectroscopy Application

In a study examining the effectiveness of sodium 3-(trimethylsilyl)-1-propanesulfonate as an NMR standard, researchers demonstrated its ability to provide consistent chemical shift references across various solvents. This consistency is vital for accurately determining molecular structures and interactions in complex biological samples .

Case Study 2: Biochemical Interaction Studies

Another research project focused on the interaction of sodium 3-(trimethylsilyl)-1-propanesulfonate with glutathione disulfide and hexavalent uranium in aqueous solutions. The study utilized NMR spectroscopy to elucidate the compound's role in redox reactions, showcasing its utility in environmental chemistry and biochemistry .

Comparison with Similar Compounds

Analysis :

- The chloro-hydroxy derivative lacks the trimethylsilyl group critical for NMR referencing. Its reactive chlorine and hydroxyl groups make it suitable for synthesis but less stable in aqueous media compared to DSS .

- Safety distinctions highlight DSS's suitability for laboratory use without specialized handling.

3-(Trimethylsilyl)-1-Propanesulfonic Acid (CAS 18173-90-5)

Analysis :

- The sodium salt form (DSS) is essential for aqueous NMR applications, whereas the acid form is impractical due to solubility and reactivity constraints .

Hydroxy- and Mercapto-Substituted Propanesulfonates

Examples include:

- 2-Hydroxy-3-(trihydroxysilyl)propoxypropanesulfonic acid sodium salt (CAS 70788-51-1) .

- 3-((2,3-Dimercaptopropyl)thio)-1-propanesulfonic acid sodium salt (CAS 19872-31-2) .

Analysis :

- DSS's trimethylsilyl group provides steric shielding and chemical inertness, unlike reactive substituents in hydroxy/mercapto derivatives, which limit their use in precision analytical methods .

Preparation Methods

Direct Sulfonation of Silylated Propane Derivatives

An alternative approach involves sulfonating 3-(trimethylsilyl)-1-propene with sulfur trioxide (SO₃) in dioxane. This one-step method avoids multi-step intermediates but requires stringent temperature control (0–5°C) to prevent desilylation:

Grignard-Based Silylation

3-Bromopropanesulfonic acid reacts with trimethylsilylmagnesium bromide (Grignard reagent) in dry ether, followed by neutralization:

This method offers 60–70% yields but is less favored due to handling challenges with Grignard reagents.

Reaction Conditions and Optimization

Temperature and pH Control

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Sulfonation Temperature | 50–60°C | Prevents allyl chloride volatility |

| Addition pH | 8–9 | Minimizes side reactions |

| Silylation Time | 12–24 hours | Ensures complete substitution |

Maintaining a pH >8 during sulfonation prevents the formation of undesired byproducts like allyl alcohol.

Catalysts and Reagents

-

Peroxide Catalysts : Sodium persulfate (Na₂S₂O₈) enhances the addition step’s efficiency by generating sulfate radicals.

-

Deuterated Variants : Using deuterated solvents (e.g., D₂O) during silylation produces the deuterated sodium salt, essential for NMR isotope studies.

Industrial Production Considerations

Scaling Up the Synthesis

Industrial-scale production employs continuous-flow reactors for the sulfonation and addition steps, reducing reaction times by 40% compared to batch processes. Key metrics include:

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time | 8–10 hours | 5–6 hours |

| Annual Output | 10 kg | 1,000 kg |

| Purity | ≥98% | ≥99.5% |

Purification Techniques

-

Crystallization : Ethanol-water mixtures (3:1 v/v) remove unreacted TMSCI and sodium chloride.

-

Chromatography : Silica gel chromatography resolves deuterated and non-deuterated species in high-purity applications.

Analytical Characterization

Q & A

Q. What are the trade-offs between using this compound and 3-(trimethylsilyl)propionic acid (TSP) in extracellular metabolite profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.